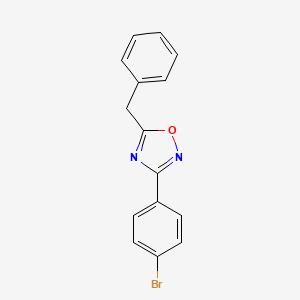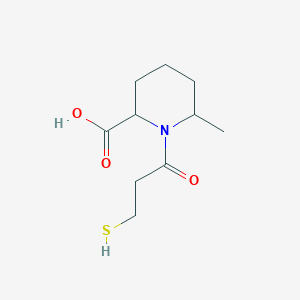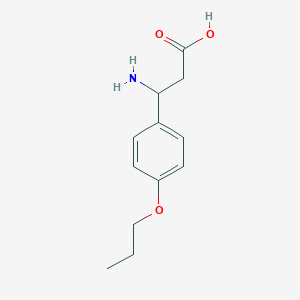![molecular formula C15H16N4 B1274094 7-ベンジル-5,6-ジメチル-7H-ピロロ[2,3-d]ピリミジン-4-アミン CAS No. 56344-53-7](/img/structure/B1274094.png)
7-ベンジル-5,6-ジメチル-7H-ピロロ[2,3-d]ピリミジン-4-アミン
説明
7-ベンジル-5,6-ジメチル-7H-ピロロ[2,3-d]ピリミジン-4-アミンは、C型肝炎ウイルス(HCV)プロテアーゼに対する阻害効果で知られている化学化合物です 。この化合物は、ピロール環とピリミジン環が縮合した構造を持つピロロピリミジンファミリーに属しています。ベンジル基とジメチル基の存在により、その生物活性と特異性が向上しています。
2. 製法
合成ルートと反応条件
7-ベンジル-5,6-ジメチル-7H-ピロロ[2,3-d]ピリミジン-4-アミンの合成は、通常、複数の有機反応を伴います反応条件には、多くの場合、反応を促進するためにエタノールなどの溶媒や触媒の使用が含まれます 。
工業的生産方法
工業的な設定では、この化合物の生産には、自動化された反応器と連続フローシステムを使用した大規模合成が含まれる場合があります。 反応条件は、高い収率と純度を確保するために最適化されており、多くの場合、温度制御、圧力調整、高純度試薬の使用が含まれます 。
3. 化学反応解析
反応の種類
7-ベンジル-5,6-ジメチル-7H-ピロロ[2,3-d]ピリミジン-4-アミンは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素含有官能基を導入することができます。
還元: この反応は、酸素含有官能基を除去したり、水素原子を付加したりすることができます。
置換: この反応は、1つの官能基を別の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で使用します。
還元: 水素化リチウムアルミニウムまたはパラジウム触媒を用いた水素ガスなどの試薬を使用します。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生成する可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります 。
4. 科学研究への応用
7-ベンジル-5,6-ジメチル-7H-ピロロ[2,3-d]ピリミジン-4-アミンは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素やタンパク質に対する阻害効果について研究されています。
医学: 特にC型肝炎ウイルスに対する抗ウイルス剤としての可能性が調査されています。
産業: 新薬や化学製品の開発に使用されています.
科学的研究の応用
7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its inhibitory effects on enzymes and proteins.
Medicine: Investigated for its potential as an antiviral agent, particularly against hepatitis C virus.
Industry: Used in the development of new pharmaceuticals and chemical products.
作用機序
7-ベンジル-5,6-ジメチル-7H-ピロロ[2,3-d]ピリミジン-4-アミンの作用機序は、C型肝炎ウイルスプロテアーゼの活性部位に結合し、酵素の活性を阻害することによります。 この阻害は、ウイルスが複製することを防ぎ、潜在的な抗ウイルス剤となります 。分子標的はプロテアーゼ酵素であり、関与する経路はウイルス複製とタンパク質合成に関連しています。
6. 類似の化合物との比較
類似の化合物
7-ベンジル-5,6-ジメチル-7H-ピロロ[2,3-d]ピリミジン-4-オール: アミン基の代わりにヒドロキシル基を持つ類似の構造.
5,6-ジメチル-7-(フェニルメチル)-7H-ピロロ[2,3-d]ピリミジン-4-アミン: 置換基にわずかな違いがある類似の構造.
ユニークさ
7-ベンジル-5,6-ジメチル-7H-ピロロ[2,3-d]ピリミジン-4-アミンのユニークさは、他の類似の化合物ではあまり見られない、C型肝炎ウイルスプロテアーゼに対する特異的な阻害作用にあります。 その特異的な構造により、高い結合親和性と選択性を実現し、抗ウイルス研究に貴重な化合物となっています 。
生化学分析
Cellular Effects
The effects of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interfere with the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . This compound’s ability to affect such critical pathways highlights its potential in therapeutic applications.
Molecular Mechanism
At the molecular level, 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it acts as an ATP-competitive inhibitor, selectively inhibiting PKB over PKA . This selective inhibition is essential for its potential use in targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine change over time. Studies have shown that it remains stable under normal storage conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that it can lead to significant changes in cellular processes over extended periods .
Metabolic Pathways
7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, it plays a role in the PI3K-PKB signaling pathway, promoting cell proliferation and survival . These interactions are vital for understanding its metabolic effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine within cells and tissues are influenced by specific transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its biological activity . Understanding these processes is essential for optimizing its therapeutic potential.
Subcellular Localization
7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct it to particular organelles, influencing its function and activity . This subcellular localization is critical for its role in cellular processes and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents .
化学反応の分析
Types of Reactions
7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
類似化合物との比較
Similar Compounds
7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol: Similar structure but with a hydroxyl group instead of an amine group.
5,6-dimethyl-7-(phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar structure with slight variations in the substituents.
Uniqueness
The uniqueness of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine lies in its specific inhibitory action against the hepatitis C virus protease, which is not commonly observed in other similar compounds. Its specific structure allows for high binding affinity and selectivity, making it a valuable compound for antiviral research .
特性
IUPAC Name |
7-benzyl-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-10-11(2)19(8-12-6-4-3-5-7-12)15-13(10)14(16)17-9-18-15/h3-7,9H,8H2,1-2H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJFFHQKDQYWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388205 | |
| Record name | 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56344-53-7 | |
| Record name | 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


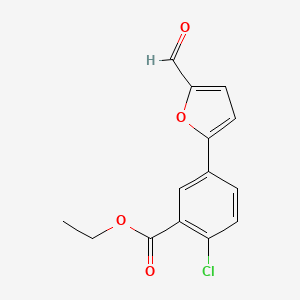
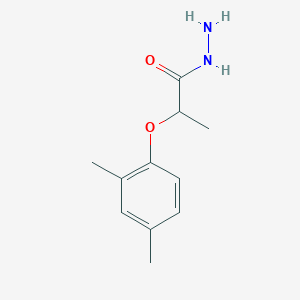
![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)
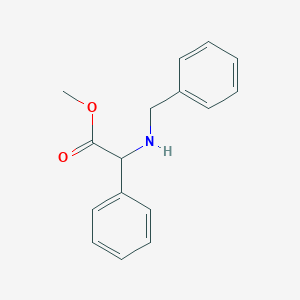
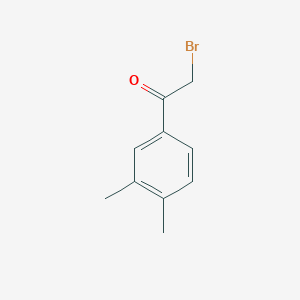
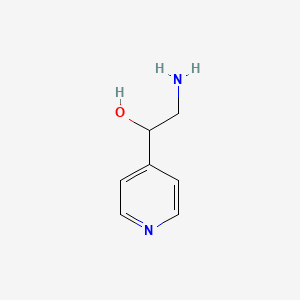
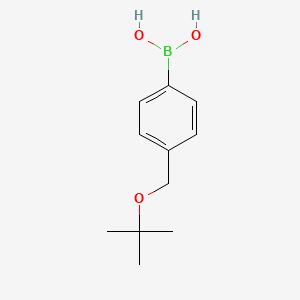
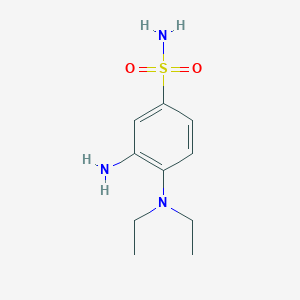
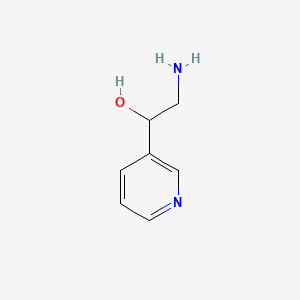
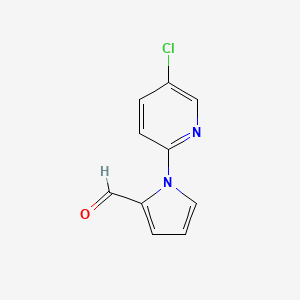
![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)
